An In-depth Technical Guide to the Synthesis and Properties of (R)-1-(1-phenylethyl)urea Derivatives
An In-depth Technical Guide to the Synthesis and Properties of (R)-1-(1-phenylethyl)urea Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, properties, and potential applications of (R)-1-(1-phenylethyl)urea derivatives. This class of chiral compounds is of significant interest in medicinal chemistry due to its presence in a variety of biologically active molecules and its utility as a scaffold in drug design.[1][2] The urea functionality is crucial for establishing key interactions with biological targets, such as enzymes and receptors, through stable hydrogen bonds.[1][3]
Synthesis of (R)-1-(1-phenylethyl)urea Derivatives
The synthesis of unsymmetrical urea derivatives, including those derived from (R)-1-phenylethylamine, is a key focus in organic and medicinal chemistry.[4] Traditional methods often involve the use of hazardous reagents like phosgene or isocyanates.[1] However, modern approaches aim for safer and more efficient protocols.[2][5]
A recently developed method involves the coupling of amides and amines using a hypervalent iodine reagent, PhI(OAc)₂, which avoids the need for metal catalysts and harsh conditions.[4] Another common and straightforward approach is the reaction of a primary amine with an isocyanate.[3][6]
General Synthetic Workflow
A typical synthesis involves the reaction of (R)-1-phenylethylamine with a suitable isocyanate or the coupling with an amine in the presence of a coupling agent.
Caption: General workflow for the synthesis of (R)-1-(1-phenylethyl)urea derivatives.
Experimental Protocols
Synthesis of (R)-1-(1-phenylethyl)-3-(p-tolyl)urea
This protocol is based on a method utilizing a hypervalent iodine reagent.[4][7]
Materials:
-
(R)-1-(1-phenylethyl)amine
-
p-toluidine
-
(Diacetoxyiodo)benzene (PhI(OAc)₂)
-
Potassium phosphate (K₃PO₄)
-
1,2-Dichloroethane (1,2-DCE)
-
Petroleum ether
-
Acetone
Procedure:
-
To a reaction vessel, add (R)-1-(1-phenylethyl)amine (1.0 equivalent), p-toluidine (2.0 equivalents), PhI(OAc)₂ (2.0 equivalents), and K₃PO₄ (2.0 equivalents).
-
Add 1,2-DCE as the solvent.
-
Heat the reaction mixture to 80 °C and stir for 18 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a petroleum ether/acetone (85/15 v/v) mixture as the eluent.
-
Collect the fractions containing the desired product and evaporate the solvent to yield (R)-1-(1-phenylethyl)-3-(p-tolyl)urea as a brown solid.[7]
Properties of (R)-1-(1-phenylethyl)urea and its Derivatives
The properties of these derivatives are crucial for their application in drug discovery, influencing their pharmacokinetics and pharmacodynamics.
Physicochemical Properties
The introduction of different substituents allows for the fine-tuning of physicochemical properties.[1] Below is a summary of data for the parent compound and a representative derivative.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Analytical Data | Reference |
| (R)-1-(1-phenylethyl)urea | C₉H₁₂N₂O | 164.20 | Not specified | Computed: InChIKey=ALVBVEKNACPPAB-SSDOTTSWSA-N | [8] |
| (R)-1-(1-phenylethyl)-3-(p-tolyl)urea | C₁₆H₁₈N₂O | 254.33 | 147–149 | ¹H NMR (400 MHz, CDCl₃): δ 7.17–7.12 (m, 2H), 7.05 (d, J = 2.1 Hz, 2H), 7.04 (d, J = 1.8 Hz, 1H), 5.29 (d, J = 7.3 Hz, 1H), 4.08 (h, J = 6.9 Hz, 1H), 2.27 (s, 3H), 1.98–1.87 (m, 2H), 1.65–1.47 (m, 4H), 1.38–1.28 (m, 2H). ¹³C NMR (101 MHz, CDCl₃): δ 156.1, 136.1, 133.2, 129.7, 121.2, 51.9, 33.4, 23.5, 20.7. HRMS (ESI): m/z calc. for C₁₆H₁₉N₂O [M+H]⁺: 219.1492, found: 219.1494. | [7] |
Biological Properties and Applications
(R)-1-(1-phenylethyl)urea derivatives have emerged as a versatile scaffold exhibiting a wide range of biological activities, making them attractive candidates for drug development.[1][5]
Drug Discovery Workflow:
Caption: Logical workflow for the development of (R)-1-(1-phenylethyl)urea derivatives as therapeutic agents.
Key Biological Activities:
-
Complement Inhibitors: A series of 1-phenyl-3-(1-phenylethyl)urea derivatives have been identified as potent inhibitors of the complement system.[9] Structural modifications, particularly the introduction of a five- or six-carbon chain, significantly improved their activity.[9] The optimized compound 7l demonstrated an IC₅₀ value as low as 13 nM and was found to inhibit C9 deposition.[9]
-
Anticancer Activity: Unsymmetrical urea derivatives have shown notable anticancer properties. For instance, (R)-1-phenethyl-3-(1-phenylethyl)urea and its substituted derivatives have been synthesized and evaluated for their activity against cell lines like HeLa, with some compounds showing remarkable results.[10]
-
Enzyme Inhibition: This class of compounds has been investigated for inhibitory activity against various enzymes. Derivatives have shown effective inhibition of human carbonic anhydrases (hCA I and II), acetylcholinesterase (AChE), and butyrylcholinesterase (BChE).[10]
-
CRAC Channel Inhibition: The (S)-enantiomer of 1-(1-phenylethyl)urea is a known inhibitor of the Calcium Release-Activated Calcium (CRAC) channel by targeting the ORAI1 protein, which subsequently suppresses immune responses.[11]
-
Anti-inflammatory Activity: Chiral urea derivatives have been synthesized and shown to possess anti-inflammatory properties, with some compounds exhibiting better activity than the standard drug diclofenac in in vivo studies.[12]
| Derivative Class | Biological Target/Activity | Potency (Example) | Reference |
| 1-Phenyl-3-(1-phenylethyl)ureas | Complement System (C9) | IC₅₀ = 13 nM (compound 7l) | [9] |
| Substituted Phenethylamine Ureas | Anticancer (HeLa cells) | IC₅₀ = 50.61 µg/ml | [10] |
| Phenethylamine Urea Derivatives | Carbonic Anhydrase (hCA I & II) | Kᵢ values in the nanomolar range (0.149–0.432 nM) | [10] |
| (S)-1-(1-phenylethyl)urea | CRAC Channel (ORAI1) | Blocks calcium influx, suppresses IL-2 production | [11] |
| Chiral Amino Acid Urea Derivatives | Anti-inflammatory (COX-1/COX-2) | Edema inhibition = 97.05% (compound 1e) | [12] |
Conclusion
(R)-1-(1-phenylethyl)urea derivatives represent a valuable and versatile class of compounds for drug discovery and development. Their synthesis is achievable through various modern organic chemistry methods, allowing for the creation of diverse chemical libraries. The inherent properties of the urea scaffold, combined with the chirality of the 1-phenylethyl moiety, provide a strong foundation for designing potent and selective modulators of various biological targets. The demonstrated efficacy of these derivatives as complement inhibitors, anticancer agents, and enzyme inhibitors underscores their significant potential in developing novel therapeutics for a range of diseases. Future research will likely focus on optimizing the pharmacokinetic profiles of these compounds and further exploring their mechanisms of action in complex biological systems.
References
- 1. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. asianpubs.org [asianpubs.org]
- 7. Synthesis of Unsymmetrical Urea Derivatives via PhI(OAc)2 and Application in Late-Stage Drug Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. (R)-1-(1-phenylethyl)urea | C9H12N2O | CID 13013340 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Discovery and structural modification of 1-phenyl-3-(1-phenylethyl)urea derivatives as inhibitors of complement - East China Normal University [pure.ecnu.edu.cn]
- 10. researchgate.net [researchgate.net]
- 11. (S)-1-(1-phenylethyl)urea|CAS 25144-64-3 [benchchem.com]
- 12. Green synthesis of new chiral amino acid urea derivatives and evaluation of their anti-inflammatory activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
